molecular formula C11H10N2O2S B2662307 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 886140-11-0

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No.: B2662307
CAS No.: 886140-11-0
M. Wt: 234.27
InChI Key: CHIYLSFVNLCDBQ-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thioxo group at the 2-position and a methoxyphenyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 2-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and efficiency. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, the compound may exert its effects through the inhibition of endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit the NF-kB pathway and reduce ER stress sets it apart from other similar compounds, making it a promising candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)8-6-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIYLSFVNLCDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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